Product packaging for Diallyl hexahydrophthalate(Cat. No.:CAS No. 7500-82-5)

Diallyl hexahydrophthalate

Cat. No.: B1633567
CAS No.: 7500-82-5
M. Wt: 252.31 g/mol
InChI Key: HEBKPAWCVUSXMB-UHFFFAOYSA-N
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Description

Overview of Ester Monomers in Advanced Materials Research

Ester monomers are a cornerstone in the field of advanced materials, serving as fundamental building blocks for a diverse array of polymers. Their prevalence stems from the versatility of the ester group and the ability to tailor monomer structures to achieve specific material properties. mdpi.comirispublishers.com In polymer science, these monomers are crucial for synthesizing polymers through methods like ring-opening polymerization and free-radical polymerization. acs.orgresearchgate.net The design of these monomers is a critical factor in developing polymers with desired thermal and mechanical characteristics. acs.org

Academic Context of Diallyl Hexahydrophthalate as a Crosslinkable Monomer

This compound, also known as bis(prop-2-enyl) cyclohexane-1,2-dicarboxylate, is a diallyl ester monomer that holds a specific place in academic and industrial research. Its synthesis is typically achieved through the esterification of hexahydrophthalic anhydride (B1165640) with allyl alcohol. google.com The defining feature of this monomer is its two allyl groups, which are highly reactive and capable of undergoing polymerization. This bifunctionality makes this compound an effective crosslinking agent. google.comgoogleapis.com

In polymerization studies, it is used to create thermoset networks, where the monomer units form covalent bonds to create a rigid, three-dimensional structure. The polymerization can be initiated by thermal means or with the use of a radical initiator, such as benzoyl peroxide, at elevated temperatures. google.com Its role as a crosslinker is investigated in the formulation of various polymers, including unsaturated polyester (B1180765) resins and polyvinyl chloride (PVC), where it can enhance properties like thermal stability and mechanical strength.

Comparative Analysis with Related Diallyl Compounds in Research Paradigms

The properties and polymerization behavior of this compound are often understood by comparing it to other diallyl esters, most notably diallyl phthalate (B1215562) (DAP) and its isomers, diallyl isophthalate (B1238265) (DAIP) and diallyl terephthalate.

The primary structural difference between this compound and diallyl phthalate lies in the core ring structure. This compound features a saturated cyclohexane (B81311) ring, whereas diallyl phthalate contains an aromatic benzene (B151609) ring. nih.gov This distinction has significant implications for the properties of the resulting polymers. The saturated, alicyclic structure of this compound imparts greater flexibility to the polymer backbone compared to the rigid aromatic ring of DAP. This structural variance is a key area of research, as it directly influences the thermal and mechanical properties of the final crosslinked material.

The reactivity of diallyl esters is dominated by their two allyl functional groups. However, the central ring structure can influence polymerization kinetics. The polymerization of diallyl monomers is known to be complex, often involving a strong tendency for intramolecular chain transfer, which leads to cyclization. google.com This cyclization competes with the intermolecular crosslinking reactions that lead to network formation. While both this compound and diallyl phthalate possess reactive allyl groups, the different core structures can subtly affect their polymerization behavior and final properties.

Table 1: Comparative Structural and Reactivity Overview

Compound Core Structure Key Structural Feature Research Focus
This compound Saturated Alicyclic Ring (Cyclohexane) Flexible, non-aromatic backbone Used as a crosslinking promoter; imparts flexibility. google.comgoogleapis.com
Diallyl Phthalate (DAP) Aromatic Ring (Benzene) Rigid, planar aromatic backbone Widely studied thermosetting resin and crosslinker for polyesters. industrialchemicals.gov.auatamanchemicals.com

| Diallyl Isophthalate (DAIP) | Aromatic Ring (Benzene) | Rigid, meta-substituted aromatic backbone | Known to produce brittle resins that can be toughened with modifiers. researchgate.net |

The polymerization of diallyl monomers like DAP typically proceeds in two stages. google.com Initially, polymerization of one allyl group leads to the formation of soluble, thermoplastic prepolymers which may contain linear, branched, and cyclic structures. google.comresearchgate.net The formation of these cyclic structures is a significant deviation from ideal network formation theory and results in a much higher gel point conversion than theoretically predicted. researchgate.net In the second stage, the remaining pendant allyl groups react, leading to extensive crosslinking and the formation of an insoluble, infusible three-dimensional network. google.com

The specific architecture of the final polymer network is influenced by the monomer's structure and the polymerization conditions. rsc.org For instance, diallyl monomers can be used to create interpenetrating polymer networks (SINs) by curing them simultaneously with other resin systems, such as epoxies. nycu.edu.twresearchgate.net The flexibility of the this compound backbone, compared to the rigidity of the DAP backbone, is expected to result in networks with different thermomechanical properties, such as a lower glass transition temperature and increased impact strength. The choice between these monomers allows researchers to tailor the network architecture and final material properties for specific applications, from rigid, heat-resistant components to more flexible plastics. researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O4 B1633567 Diallyl hexahydrophthalate CAS No. 7500-82-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7500-82-5

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

bis(prop-2-enyl) cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C14H20O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-4,11-12H,1-2,5-10H2

InChI Key

HEBKPAWCVUSXMB-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1CCCCC1C(=O)OCC=C

Canonical SMILES

C=CCOC(=O)C1CCCCC1C(=O)OCC=C

Other CAS No.

13846-31-6
7500-82-5

Origin of Product

United States

Synthetic Methodologies for Diallyl Hexahydrophthalate

Established Synthetic Pathways: Esterification Research

The most common and well-established method for synthesizing diallyl hexahydrophthalate is through the direct esterification of hexahydrophthalic anhydride (B1165640) with allyl alcohol. This reaction is typically catalyzed by an acid.

The direct esterification process involves the reaction of hexahydrophthalic anhydride with allyl alcohol in the presence of an acid catalyst. libretexts.org This reaction leads to the formation of the diester, this compound.

The efficiency of the acid-catalyzed esterification is highly dependent on the reaction conditions and the type of catalyst used. Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). The reaction is typically conducted at elevated temperatures, generally between 110°C and 130°C. Careful control of the temperature is crucial to prevent unwanted side reactions, such as the polymerization of the allyl groups.

Research has shown that the choice of catalyst and its concentration, the reaction temperature, and the molar ratio of the reactants significantly impact the yield of this compound. For instance, using p-toluenesulfonic acid as a catalyst can result in yields of up to 82%. Statistical optimization methods, such as response surface methodology (RSM), have been employed to identify the ideal conditions for the synthesis, which have been found to be a temperature of 115°C, a 2 mol% concentration of p-TSA, and a 5:1 molar ratio of alcohol to anhydride, leading to a yield of 87%.

The kinetics of the synthesis of diallyl phthalate (B1215562), a related compound, from phthalic anhydride and allyl alcohol have been studied, and it was found that the reaction follows pseudo-first-order kinetics with activation energies in the range of 45–60 kJ/mol, depending on the catalyst. researchgate.net The use of p-toluenesulfonic acid as a catalyst was shown to be remarkably effective, significantly reducing the apparent activation energy and increasing the reaction rate constant. researchgate.net

Table 1: Comparison of Acid Catalysts in this compound Synthesis

Catalyst Temperature (°C) Reaction Time (h) Yield (%)
Sulfuric Acid (1 mol%) 120 8 78

This table presents a comparison of the effectiveness of two common acid catalysts in the synthesis of this compound, highlighting the impact of the catalyst on reaction time and yield.

A key aspect of the esterification process is the removal of water, which is a byproduct of the reaction. The removal of water shifts the reaction equilibrium towards the formation of the ester, thereby increasing the yield. Azeotropic distillation is a widely used technique to achieve this. googleapis.comgoogle.com In this method, a solvent that forms an azeotrope with water, such as xylene, is added to the reaction mixture. googleapis.com As the mixture is heated, the water-solvent azeotrope distills off, effectively removing water from the reaction system. googleapis.comgoogle.com Dean-Stark traps are commonly used in laboratory and industrial setups to facilitate the separation of water from the azeotropic mixture.

Acid-Catalyzed Direct Esterification of Hexahydrophthalic Anhydride

Novel Approaches and Mechanistic Investigations in Synthesis

In addition to the established acid-catalyzed esterification, research has been directed towards developing more sustainable and efficient synthetic routes for this compound.

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of this compound. One such approach is the use of heterogeneous catalysts, such as zeolites and ion-exchange resins like Amberlyst-15. These solid catalysts can be easily separated from the reaction mixture and reused, which reduces waste and simplifies the purification process. For example, the use of Amberlyst-15 at 100°C with a 6:1 alcohol-to-anhydride ratio has been reported to achieve an 89% yield of this compound.

Enzymatic catalysis offers another green alternative to traditional chemical catalysts. Lipases, such as Candida antarctica Lipase B immobilized on silica (B1680970) gel, have been shown to catalyze the solvent-free esterification of hexahydrophthalic anhydride at a milder temperature of 60°C, resulting in yields of 70–75%. Although this method is slower, with reaction times of 24–48 hours, it avoids the use of toxic catalysts and harsh reaction conditions.

Alternative esterification methods are also being explored to improve the synthesis of this compound. Base-catalyzed transesterification of dimethyl hexahydrophthalate with allyl alcohol using catalysts like sodium methoxide (B1231860) (NaOMe) or titanium tetraisopropoxide (Ti(OiPr)₄) has been shown to offer higher selectivity and yields exceeding 90% at milder temperatures of 80–100°C. This method minimizes acid-induced side products but requires anhydrous conditions to prevent saponification.

Table 2: Comparison of Transesterification Catalysts

Catalyst Molar Ratio (Allyl Alcohol:Ester) Yield (%)
Sodium Methoxide (0.5 mol%) 4:1 88

This table illustrates the efficiency of different catalysts in the transesterification route for synthesizing this compound, showcasing the high yields achievable with this method.

Polymerization Reaction Mechanisms and Kinetics of Diallyl Hexahydrophthalate Systems

Free Radical Polymerization of Diallyl Hexahydrophthalate Monomer

Free radical polymerization is a primary method for polymerizing diallyl monomers like DAHHP. researchgate.netpageplace.de This chain-growth process involves the sequential addition of monomer molecules to a growing polymer chain, initiated by free radicals. pageplace.de

The initiation of DAHHP polymerization is typically achieved through the thermal decomposition of a free radical initiator. google.com Organic peroxides are common choices, with their efficacy being highly dependent on their half-life temperature. researchgate.netgoogle.com For instance, dicumyl peroxide (DCP) is an initiator known to be effective in the temperature range of 150-180°C for curing diallyl orthophthalate (DAOP), a related monomer. researchgate.net The concentration of the initiator also plays a crucial role; a higher initiator concentration generally leads to an increased extent of cure, although it can plateau at a certain point due to a "dead-end" effect where the initiator is consumed before the monomer. researchgate.net

Studies on similar diallyl systems have explored various initiators. For example, benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN) have been used to study grafting reactions. epa.gov The choice of initiator directly influences the polymerization rate and the final polymer properties. researchgate.net Dual initiator systems have been employed to achieve a more controlled polymerization process over a wider temperature range and with lower heat flow. researchgate.net

Table 1: Initiators in Diallyl Phthalate (B1215562) Systems

Initiator Typical Curing Temperature Key Characteristics
Dicumyl Peroxide (DCP) 150-180°C Effective for diallyl phthalates. researchgate.net
Benzoyl Peroxide (BPO) Varies Common free radical initiator. epa.gov
2,2'-Azobisisobutyronitrile (AIBN) Varies Used for comparison in grafting studies. epa.gov

Following initiation, the propagation step involves the addition of DAHHP monomers to the growing radical chain. A significant characteristic of allyl monomers is the potential for intramolecular cyclization, where the propagating radical reacts with the second allyl group on the same monomer molecule, forming a cyclic structure within the polymer chain. e3s-conferences.org This process, known as cyclopolymerization, can lead to the formation of linear polymers containing five- or six-membered rings. e3s-conferences.org

Chain transfer is another critical process that influences the molecular weight of the resulting polymer. In the polymerization of allylic monomers, degradative chain transfer to the monomer is a common occurrence, which can lead to low polymerization rates and the formation of low molecular weight polymers. e3s-conferences.org However, in certain diallyl systems, particularly with salt forms of diallyl monomers, this degradative chain transfer can be suppressed, allowing for the formation of high molecular weight polymers. e3s-conferences.org Chain transfer agents can also be intentionally added to control the propagation reaction and delay the gel point. researchgate.net

Termination of the growing polymer chains can occur through two primary mechanisms: radical coupling (combination) or disproportionation. pageplace.de These reactions result in the deactivation of the radical chain ends. pageplace.de In the context of diallyl monomers, the termination reaction of allyl radicals has been found to have a higher activation energy compared to other vinyl monomers. researchgate.net

As the polymerization progresses, the concentration of polymer chains increases, leading to a significant rise in viscosity. researchgate.net Eventually, a three-dimensional network is formed at the gel point. The evolution of this network is a complex process influenced by factors such as the polymerization rate, temperature, and the presence of chain transfer agents. researchgate.net A slower reaction rate can lead to the formation of a gel with a higher modulus. researchgate.net

Inhibitors are chemical compounds added to monomers to prevent premature polymerization during storage and handling. iaea.org They function by scavenging free radicals that might be present due to oxidation or other impurities. iaea.org Common inhibitors include hydroquinone (B1673460) and its derivatives. epo.org Maintaining a minimum concentration of the inhibitor is crucial, as a drop below this level can lead to uncontrolled polymerization. iaea.org

Crosslinking Chemistry and Network Formation Kinetics

The presence of two allyl groups per DAHHP monomer molecule allows for the formation of a crosslinked network structure, which imparts thermosetting properties to the material. researchgate.net

The allyl groups are the reactive sites responsible for the crosslinking in DAHHP polymerization. acs.org The reactivity of these groups is a key factor in the curing process. Compared to other functional groups like acrylates, allyl groups generally exhibit lower reactivity. researchgate.net This lower reactivity can be advantageous in some applications, as it allows for better processability at elevated temperatures before significant crosslinking occurs. researchgate.net The crosslinking reaction leads to the formation of a rigid, infusible thermoset material with high thermal stability and mechanical strength. cnrs.fr The extent of crosslinking is a critical parameter that determines the final properties of the polymer, such as its glass transition temperature (Tg) and modulus. cnrs.fr

Studies on Gel Point Conversion and Cure Progression

The gel point is a critical parameter in the polymerization of diallyl monomers like this compound (DAHP), signifying the transition from a liquid to a solid, crosslinked network. Research on analogous diallyl phthalate (DAP) systems provides insight into this behavior. DAP is known for its high gel point conversion, reaching approximately 23.5%. researchgate.net This characteristic is advantageous as it allows for good flowability of the prepolymer, extending the processability window before the material becomes an intractable solid. researchgate.net

The progression of the cure, or the extent of reaction, is influenced by various factors, including the initiator type and concentration. Studies on diallyl orthophthalate (DAOP) have shown that the extent of allylic cure is highly dependent on the reactivity of the initiator due to a "dead-end effect," where the initiator is consumed before the polymerization is complete. researchgate.net As the initiator concentration increases, the extent of cure rises and eventually plateaus. researchgate.net

In simultaneous interpenetrating polymer networks (SINs) formed from diallyl phthalate and diglycidyl ether of bisphenol A (DGEBA), the cure progression is retarded compared to the individual components. nycu.edu.tw This is evidenced by slower viscosity increases and lower gel fractions in the SINs, indicating an incomplete cure. nycu.edu.tw The network interlock between the two polymer systems is thought to create steric hindrance and restrain chain mobility, thereby slowing down the cure rate. nycu.edu.tw

The table below summarizes key findings related to the gel point and cure progression in diallyl phthalate systems.

SystemKey FindingReference
Diallyl Phthalate (DAP)High gel point conversion of 23.5%, allowing for good prepolymer flow. researchgate.net
Diallyl Orthophthalate (DAOP)Extent of cure is dependent on initiator reactivity and concentration. researchgate.net
DAP/DGEBA SINsSlower cure rates and lower gel fractions compared to pure components. nycu.edu.tw

Influence of Reaction Temperature on Crosslinking Density

The reaction temperature plays a crucial role in the final properties of the cured this compound polymer, primarily by influencing the crosslinking density. Studies on the radical crosslinking of diallyl orthophthalate (DAOP) have demonstrated a complex relationship between reaction temperature and crosslinking density. researchgate.net

In contrast, for some modified systems, an increase in temperature can lead to a higher crosslinking density. For instance, in vinylester resins containing hydroxymethyl groups, a post-cure at a higher temperature resulted in an increased glass transition temperature (Tg) and storage modulus (E'). researchgate.net This improvement was attributed to the condensation reaction of the hydroxymethyl groups at elevated temperatures, which increased the crosslinking density of the cured resin. researchgate.net

The relationship between crosslinking density and mechanical properties is direct; mechanical properties such as tensile strength, elongation, and fracture energy are essentially governed by the crosslinking density. researchgate.net

The following table outlines the effect of temperature on crosslinking density in related systems.

SystemTemperature EffectExplanationReference
Diallyl Orthophthalate (DAOP) with dicumyl peroxideAbove 170°C, crosslinking density decreases.Increased side reactions (degradative transfer). researchgate.net
Vinylester resin with hydroxymethyl groupsHigher temperature post-cure increases crosslinking density.Condensation reaction of hydroxymethyl groups. researchgate.net

Kinetic Modeling of this compound Curing Reactions

Kinetic modeling of the curing process of this compound is essential for understanding the reaction mechanism and optimizing processing conditions. Differential scanning calorimetry (DSC) is a primary technique used for these studies, allowing for the determination of curing behavior and kinetic parameters. researchgate.netacs.org

Kinetic analysis of non-isothermal data can be complex, especially for multi-stage reactions. rsc.org Model-free isoconversional methods are often preferred over traditional model-fitting approaches because they can determine the dependence of the activation energy on the extent of conversion without assuming a specific reaction model. utah.edu This is particularly useful as the reaction mechanism can change during the curing process. researchgate.net

The apparent activation energy (Ea) and the reaction order (n) are key kinetic parameters that describe the temperature dependence and the rate dependence on reactant concentration, respectively. These can be determined from DSC data. researchgate.net

For the dicumyl peroxide-initiated curing of diallyl orthophthalate (DAOP), the apparent activation energy was determined to be 130.200 kJ/mol, with a frequency factor of 5.231×10¹⁰ and a reaction order of approximately 0.9455. researchgate.net This suggests the curing reaction follows close to first-order kinetics. researchgate.net

In more complex systems, such as simultaneous interpenetrating networks (SINs) of diallyl phthalate (DAP) and epoxy resins, the kinetic parameters are altered. nycu.edu.tw For these SINs, lower rate constants and higher apparent activation energies were observed compared to the pure components. nycu.edu.tw This indicates a slower, more energy-demanding curing process, which is attributed to the network interlock effect that hinders the mobility of the reacting species. nycu.edu.tw The activation energy for such systems can also vary with the degree of conversion, often decreasing as the reaction progresses due to the autocatalytic effect of hydroxyl groups generated during the cure. acs.org

The table below presents a summary of kinetic parameters for diallyl phthalate systems.

SystemApparent Activation Energy (Ea)Reaction Order (n)Key FindingsReference
Diallyl Orthophthalate (DAOP) with Dicumyl Peroxide130.200 kJ/mol0.9455Curing reaction follows approximately first-order kinetics. researchgate.net
Diallyl Phthalate/DGEBA SINsHigher than pure components-Network interlock slows the cure rate and increases the energy barrier. nycu.edu.tw

Copolymerization Studies Involving this compound

Investigation with Comonomers for Tunable Polymer Structures

Copolymerization of this compound with other monomers is a strategy to modify and tune the final properties of the polymer network. By incorporating different comonomers, it is possible to tailor characteristics such as mechanical strength, thermal stability, and processability.

One area of investigation is the formation of simultaneous interpenetrating polymer networks (SINs). A study involving the copolymerization of diallyl phthalate (DAP) with diglycidyl ether of bisphenol A (DGEBA) demonstrated the potential to create compatible, single-phase materials. nycu.edu.tw In this system, the DAP was cured via a free-radical mechanism using dicumyl peroxide, while the DGEBA was cured with an anhydride (B1165640) hardener. nycu.edu.tw The resulting SINs exhibited complete compatibility, as evidenced by a single glass transition temperature for each composition. nycu.edu.tw

However, the copolymerization within the SIN led to significant changes in the reaction kinetics and final network structure. The cure rates for all SIN compositions were found to be retarded compared to the individual homopolymer systems. nycu.edu.tw This was accompanied by lower gel fractions, indicating that the cure was incomplete. nycu.edu.tw The proposed reason for this is a "network interlock" effect, where the two forming networks sterically hinder each other, restricting the mobility of the reactive species and slowing down the polymerization process. nycu.edu.tw This effect also resulted in higher apparent activation energies for the SINs compared to the pure DAP. nycu.edu.tw

These findings highlight that while copolymerization offers a route to materials with tailored properties, the interactions between the different monomer and polymer species can significantly impact the curing process and the final network architecture.

Copolymer SystemComonomersKey FindingReference
Simultaneous Interpenetrating Network (SIN)Diallyl Phthalate (DAP), Diglycidyl ether of bisphenol A (DGEBA)Complete compatibility but retarded cure rates and incomplete cure due to network interlock. nycu.edu.tw

Graft Copolymerization Mechanisms

Graft copolymers are complex macromolecules consisting of a primary polymer backbone with one or more side chains or branches of a different chemical structure covalently bonded to it. mdpi.com The synthesis of graft copolymers involving diallyl monomers can be achieved through several mechanisms, primarily categorized as "grafting from," "grafting to," and "grafting through". mdpi.com In the "grafting from" technique, initiating sites are created along the backbone of a polymer, from which the new monomer (e.g., a diallyl ester) is polymerized. The "grafting through" method involves the copolymerization of a macromonomer with a reactive end group alongside a low-molecular-weight monomer. mdpi.com

A specific example of graft copolymerization involves the use of a diallyl phthalate (DAP) co-monomer with maleic anhydride (MAH) to modify the surface of carbon black (CB). science.gov This process is carried out using γ-ray irradiation at room temperature and normal pressure. The irradiation initiates the graft polymerization of the MAH/DAP co-monomer onto the carbon black surface. science.gov Characterization through methods like infrared spectroscopy (IR), thermogravimetric analysis (TGA), and X-ray photoelectron spectroscopy (XPS) confirms the successful grafting. science.gov This technique demonstrates a method to alter the surface chemistry of materials by introducing the functionalities of the diallyl monomer.

Table 1: Example of Graft Copolymerization System

ComponentRoleInitiation MethodReference
Carbon Black (CB)Polymer Backbone/Substrateγ-ray Irradiation science.gov
Maleic Anhydride (MAH)Co-monomer
Diallyl Phthalate (DAP)Co-monomer

Formation of Interpenetrating Polymer Networks (IPNs) with this compound

Interpenetrating Polymer Networks (IPNs) are a class of polymer blends where two or more crosslinked polymers are synthesized and/or crosslinked in the immediate presence of each other. researchgate.net This results in a physical interlocking of the polymer chains on a molecular scale, where the networks cannot be separated without breaking chemical bonds. researchgate.net The formation of IPNs is a complex process governed by the superposition of the chemical reaction kinetics of the constituent networks and the physical kinetics of phase separation. researchgate.net

A common method for creating these structures is through the formation of simultaneous interpenetrating polymer networks (SINs), where the different monomers are mixed and cured at the same time but by independent, non-interfering reactions. nycu.edu.tw A well-studied system involves the creation of SINs from diallyl phthalate (DAP) and an epoxy resin, diglycidyl ether of bisphenol A (DGEBA). nycu.edu.tw In this process, DAP is blended with DGEBA in various weight ratios. The blend is then cured simultaneously using dicumyl peroxide (DCP) to initiate the free-radical polymerization of DAP, and an anhydride curing agent, such as hexahydrophthalic anhydride (HHPA), to crosslink the epoxy resin. nycu.edu.tw

The compatibility of the two networks is a critical factor. For the DAP/DGEBA system, Fourier-transform infrared spectroscopy (FTIR) has detected hydrogen bonding between the two components. nycu.edu.tw The presence of a single glass transition temperature (Tg) for each SIN composition, as determined by differential scanning calorimetry (DSC), confirms good compatibility between the DAP and DGEBA networks. nycu.edu.tw

Table 2: Glass Transition Temperatures (Tg) of Diallyl Phthalate (DAP) / Diglycidyl ether of bisphenol A (DGEBA) SINs

DAP/DGEBA Weight RatioTg of Non-Extracted Sample (°C)Tg of Extracted Sample (°C)Reference
100/0127.5130.6 nycu.edu.tw
75/2597.2103.5
50/5091.897.9
25/7595.398.5
0/10095.898.3

The kinetics of IPN formation are often influenced by the "network interlock" effect. nycu.edu.tw As the two networks form simultaneously, they create steric hindrance for each other, which can retard the cure rates of both components. nycu.edu.tw This is evidenced by slower viscosity increases during curing and lower reaction rate constants with higher activation energies for the SINs compared to the pure components. nycu.edu.tw This network interlock can restrain the mobility of the polymer chains, slowing down the cure rate. nycu.edu.tw This effect may also lead to incomplete curing, as indicated by lower gel fractions in the final IPN. nycu.edu.tw

Table 3: Kinetic Parameters for Epoxide Curing in DAP/DGEBA SINs

DAP/DGEBA Weight RatioRate Constant (k) at 120°C (min⁻¹)Activation Energy (Ea) (kcal/mol)Reference
0/100 (Pure DGEBA)0.019814.1 nycu.edu.tw
25/750.011515.2
50/500.009815.8
75/250.008516.5

The versatility of this approach is also demonstrated in other systems, such as IPNs formed from bismaleimide (B1667444) (BMI) modified with diallyl bisphenol A (DBA) and a tetrafunctional epoxy resin. psu.edu These IPNs can exhibit enhanced mechanical properties and high thermal stability, making them suitable for high-performance applications. psu.edu

Polymer Network Architecture and Structure Property Relationships of Diallyl Hexahydrophthalate Based Materials

Morphological Characterization of Crosslinked Diallyl Hexahydrophthalate Polymers

The morphology of crosslinked polymers derived from this compound (DAHHP) is a critical factor influencing their final properties. This morphology is established during the curing process and is significantly affected by the presence of other polymers in blends and the evolution of the microstructure as crosslinking proceeds.

The blending of polymers is a common strategy to achieve a desirable balance of properties. juniperpublishers.com However, most polymer pairs are immiscible, leading to phase separation. juniperpublishers.com The final morphology of a polymer blend is determined by a complex interplay of thermodynamics, characterized by the Flory-Huggins interaction parameter, and kinetics. juniperpublishers.comnih.gov In blends containing a crosslinkable monomer like this compound, the process of curing introduces an additional layer of complexity. As the DAHHP polymerizes and crosslinks, the thermodynamics of the blend can change, potentially inducing phase separation in an initially miscible system. researchgate.net

For instance, in blends of diallyl orthophthalate (a related diallyl ester) with polyvinyl chloride (PVC) or polyphenylene oxide (PPO), the initial monomers can be fully miscible. researchgate.net However, as curing progresses, phase separation can occur, leading to the formation of a two-phase structure. researchgate.net In PPO/DAOP blends, a DAOP-rich phase and a PPO-rich phase were observed after curing. researchgate.net The glass transition temperature (Tg) of the DAOP-rich phase was higher than that of pure cured DAOP, indicating the presence of some PPO within it. researchgate.net Similarly, the Tg of the PPO-rich phase was lowered, suggesting the inclusion of DAOP. researchgate.net This demonstrates that the final morphology is not one of complete phase separation but rather an interpenetrated structure with phases of varying compositions.

The kinetics of phase separation are significantly impacted by the gelation of the crosslinking polymer. nih.gov The formation of a crosslinked network can kinetically trap the blend morphology, preventing further coarsening of the phase-separated domains. nih.gov This can result in a finely dispersed morphology, which can be beneficial for mechanical properties. researchgate.net The process where phase separation and curing occur simultaneously is often referred to as reaction-induced phase separation. The final morphology is a snapshot of the phase separation process at the point of gelation. nih.gov

The study of such phenomena is crucial for designing polymer blends with tailored properties. Techniques like atomic force microscopy coupled with infrared spectroscopy (AFM-IR) and differential scanning calorimetry (DSC) are powerful tools for characterizing the nanoscale topography, composition, and thermal properties of these complex multiphase systems. usm.edu

The curing of this compound, a thermosetting resin, involves the transformation from a liquid monomer to a solid, three-dimensional crosslinked network. This process is accompanied by significant changes in the microstructure. The evolution of this microstructure can be followed by monitoring key physical and chemical changes throughout the reaction.

Initially, the system consists of DAHHP monomers and an initiator. Upon heating, the initiator decomposes to form free radicals, which initiate the polymerization of the allyl groups of the DAHHP molecules. researchgate.net This leads to the formation of polymer chains, and the viscosity of the system begins to increase. nycu.edu.tw As the reaction proceeds, the molecular weight of the polymer chains increases, and crosslinks begin to form between them.

A critical point in the curing process is the gel point, where a continuous network structure is formed throughout the material. researchgate.net At this point, the resin transitions from a viscous liquid to an elastic solid. researchgate.net The gel point is a key characteristic of the curing process and can be determined through rheological measurements. researchgate.nettesisenred.net

The final microstructure of the cured DAHHP polymer is a highly crosslinked, amorphous network. The properties of this network, such as its thermal stability and mechanical strength, are directly related to the degree of cure and the final crosslink density. cnrs.fr Techniques like differential scanning calorimetry (DSC) are invaluable for studying the kinetics of the curing reaction, as the ring-opening of epoxy groups (in related systems) is exothermic, allowing the degree of conversion to be tracked over time. acs.org Molecular dynamics simulations can also provide insights into the evolution of the microstructure during crosslinking. researchgate.net

Influence of Crosslinking Density on Network Morphology and Properties

The crosslinking density, defined as the number of crosslinks per unit volume, is a fundamental parameter that dictates the morphology and properties of thermoset polymers like those derived from this compound. researchgate.net By controlling the crosslinking density, it is possible to tailor the material's mechanical, thermal, and chemical properties for specific applications.

An increase in crosslinking density generally leads to a more rigid and tightly bound network structure. cnrs.fr This has a direct impact on the material's mechanical properties. For example, the flexural modulus, which is a measure of a material's stiffness, tends to decrease with a lower crosslinking density. cnrs.fr Conversely, a lower crosslinking density can lead to an increase in toughness and flexural strength up to a certain point. cnrs.fr This is because a less densely crosslinked network has greater chain mobility, allowing for more energy dissipation before fracture. cnrs.fr

The glass transition temperature (Tg) is also strongly influenced by crosslinking density. cnrs.fr A higher crosslinking density restricts the segmental motion of the polymer chains, resulting in a higher Tg. cnrs.fr This means that materials with a higher crosslinking density can maintain their solid-like properties at higher temperatures. cnrs.fr

In practical applications, the crosslinking density can be controlled in several ways. For diallyl-based resins, this can be achieved by adjusting the type and concentration of the initiator, the curing temperature and time, or by incorporating co-monomers or modifiers. researchgate.netcnrs.fr For instance, in bismaleimide (B1667444) resins modified with allyl compounds, increasing the allyl content reduces the crosslinking density of the cured resin. cnrs.fr

The following table summarizes the general trends observed for the influence of crosslinking density on the properties of thermoset polymers.

PropertyInfluence of Increasing Crosslinking Density
Glass Transition Temperature (Tg) Increases cnrs.fr
Flexural Modulus Increases cnrs.fr
Flexural Strength Can decrease after an optimal point cnrs.fr
Toughness Decreases cnrs.fr
Solvent Resistance Increases

It is important to note that the relationship between crosslinking density and properties is not always linear and can be complex, depending on the specific chemical system and curing conditions. researchgate.net

Rheological Behavior during Polymerization and Network Formation

The rheological behavior of this compound during its polymerization and subsequent network formation provides critical insights into the material's processing characteristics and the evolution of its internal structure. psu.edu Rheology, the study of the flow and deformation of matter, is essential for understanding how the resin will behave during manufacturing processes such as molding, coating, and casting. psu.edu

The viscosity of a thermosetting resin like this compound undergoes dramatic changes during the curing process. nycu.edu.tw Initially, the resin is a low-viscosity liquid. acs.org As polymerization is initiated, typically by heat and a catalyst, the viscosity begins to increase. nycu.edu.tw This increase is due to the growth of polymer chains and the formation of branched structures. nycu.edu.tw

A key feature of the viscosity profile during curing is the sharp increase in viscosity as the system approaches the gel point. researchgate.net The gel point represents the transition from a liquid to a solid-like state, where an infinite polymer network is formed. researchgate.net From a processing perspective, the time to reach the gel point, often referred to as the pot life or gel time, is a crucial parameter as it defines the working window for the resin. researchgate.net

Studies on similar diallyl phthalate (B1215562) systems have shown that the rate of viscosity increase is highly dependent on the curing temperature. nycu.edu.tw Higher temperatures lead to faster reaction kinetics and thus a more rapid increase in viscosity. nycu.edu.tw The composition of the resin system also plays a significant role. For example, in blends of diallyl phthalate with other resins, the viscosity profile can be retarded compared to the pure components, indicating a change in the curing kinetics due to interactions between the different polymer chains. nycu.edu.tw

The following table illustrates a hypothetical viscosity profile for a this compound resin during isothermal curing, based on typical observations for thermosetting systems. nycu.edu.tw

Curing Time (minutes)Viscosity (Pa·s)
00.5
101.2
205.8
3025.4
40150.2
50Gelation

This data demonstrates the exponential nature of the viscosity increase leading up to gelation. Understanding and controlling this viscosity profile is essential for ensuring proper mold filling and avoiding defects in the final product.

Dynamic rheological analysis is a powerful technique for characterizing the viscoelastic properties of materials like this compound resins as they cure. tesisenred.net In a dynamic rheological experiment, a small, oscillating stress or strain is applied to the sample, and the resulting strain or stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic component of the material's response, and the loss modulus (G''), which represents the viscous component.

At the beginning of the curing process, the resin is predominantly liquid, so the loss modulus (G'') is higher than the storage modulus (G'). tesisenred.net As polymerization and crosslinking proceed, the storage modulus increases more rapidly than the loss modulus. The gel point can be identified as the crossover point where G' and G'' become equal. tesisenred.net Beyond the gel point, the material behaves more like a solid, with G' being significantly higher than G''.

Dynamic rheology can also be used to monitor the entire curing process, from the initial liquid state to the final solid state. researchgate.net This provides valuable information about the reaction kinetics and the development of the network structure. researchgate.net For example, the rate of increase of the storage modulus is related to the rate of crosslinking.

In blends of diallyl orthophthalate with other polymers, dynamic rheology has shown that the addition of the diallyl monomer can reduce the processing temperature and viscosity of the blend. researchgate.net This demonstrates the role of this compound not only as a crosslinking agent but also as a reactive plasticizer that can improve the processability of other polymers. researchgate.net

Mechanical Performance of this compound-Based Thermosets

The mechanical performance of thermosets derived from this compound (DAHP) is characteristic of crosslinked polymer systems, offering a range of properties that can be tailored for specific high-performance applications. These materials are part of the broader family of diallyl ester resins, which are known for providing an excellent balance of properties. asminternational.org Generally, thermosets exhibit high compressive strength and tensile modulus, but may have relatively low impact strength. asminternational.org The final mechanical characteristics of a DAHP-based product are not intrinsic to the monomer alone; they are profoundly influenced by the complete formulation, including the choice of co-monomers, the incorporation of fillers or reinforcing fibers, and the specific conditions used for curing. asminternational.orgepo.org

The modification of polymer systems with diallyl esters can lead to significant improvements in mechanical properties. For instance, when used as a reactive plasticizer, diallyl orthophthalate (a related compound) has been shown to influence the impact toughness, tensile strength, and bending strength of polymer blends. researchgate.net Reinforcing materials, such as glass, carbon, or organic fibers, are often included in the formulation to substantially enhance the mechanical properties of the final molded part, improve thermal characteristics, and prevent cracking. google.com

While specific data for pure, unfilled DAHP thermosets is not extensively detailed in the provided literature, the properties of the closely related diallyl phthalate (DAP) provide a useful benchmark. The mechanical properties for a standard DAP thermoset are summarized below. It is important to note that DAHP, with its saturated ring structure, would exhibit variations in these properties, particularly concerning thermal stability and flexibility.

Table 1: Typical Mechanical Properties of Diallyl Phthalate (DAP) Thermoset

Mechanical PropertyValue
Tensile Strength, Ultimate (UTS)28 MPa
Elongation at Break31 %
Elastic (Young's, Tensile) Modulus13 GPa
Compressive (Crushing) Strength150 MPa
Flexural Strength62 MPa
Impact Strength: Notched Izod14 J/m

Source: Data compiled from MakeItFrom.com. makeitfrom.com

Elucidation of Mechanical Properties in Relation to Network Structure

The mechanical properties of this compound-based thermosets are fundamentally dictated by the architecture of the three-dimensional polymer network formed during the curing process. asminternational.org The relationship between the network structure and the material's performance is a cornerstone of designing thermosets for specific applications, enabling properties like strength, stiffness, and toughness to be precisely controlled.

A primary determinant of mechanical performance is the crosslinking density of the network. researchgate.net Studies on related diallyl phthalate resins have demonstrated that mechanical properties such as tensile strength and elongation are essentially governed by the crosslinking density. researchgate.net Generally, a higher crosslink density, meaning a greater number of chemical bonds between polymer chains, results in a more rigid material with a higher modulus and strength. researchgate.net This increased rigidity, however, often comes at the expense of flexibility and fracture toughness, as the tightly linked chains have restricted mobility. researchgate.net Conversely, formulations designed to have a lower crosslinking density can exhibit increased flexibility. researchgate.net

The relationship between structural modifications and mechanical outcomes is summarized in the table below.

Table 2: Relationship Between Network Structure and Mechanical Properties

Structural ModificationEffect on NetworkImpact on Mechanical Properties
Increase in crosslinker concentrationHigher crosslink densityIncreased tensile strength and modulus; potentially decreased toughness. researchgate.netresearchgate.net
Use of rigid monomer structures (e.g., DAHP)Increased network stiffnessHigher modulus and thermal stability. nih.govguidechem.com
Blending with flexible polymers (e.g., certain epoxies)Lower overall crosslink densityIncreased flexibility and fracture toughness. researchgate.net
Formation of Interpenetrating Networks (IPNs)Network interlock and potential for incomplete cureComplex changes; can improve toughness but may affect cure kinetics. researchgate.netnycu.edu.tw
Addition of reinforcing fillersComposite structure formationSignificant improvement in strength, stiffness, and dimensional stability. google.com

Advanced Analytical Techniques for Diallyl Hexahydrophthalate Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the qualitative and quantitative analysis of diallyl hexahydrophthalate, providing insights into its functional groups, structural arrangement, and purity.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and for monitoring the progress of reactions such as polymerization. cnrs.frgoogle.com The FT-IR spectrum of DAHP exhibits characteristic absorption bands that confirm its chemical structure. The curing reaction of diallyl orthophthalate (DAOP) resin, a related compound, initiated by dicumyl peroxide (DCP), has been effectively studied using FTIR. researchgate.net This analysis allows for the monitoring of the conversion of carbon-carbon double bonds and epoxide groups over time during curing processes. nycu.edu.twresearchgate.net

In-line ATR FTIR spectroscopy, coupled with multivariate data analysis, has proven valuable for real-time monitoring of complex polymerization reactions, such as polysiloxane formation. mdpi.com This approach allows for the assignment of specific spectral features to different reaction stages and can be used to create reaction trajectories for batch modeling. mdpi.com For instance, during the curing of bismaleimide (B1667444) (BMI) resins modified with allyl compounds, FT-IR is used to track the decrease in characteristic absorption peaks of allyl groups and the maleimide (B117702) ring as the curing progresses. cnrs.fr

A typical FT-IR analysis of a diallyl phthalate (B1215562) compound would show the disappearance of the characteristic absorption peak of a phenol (B47542) hydroxyl group and the appearance of peaks for methylene (B1212753) and ether bonds, confirming successful synthesis. cnrs.fr

Table 1: Key FT-IR Absorption Bands for this compound and Related Compounds

Functional GroupWavenumber (cm⁻¹)Significance in DAHP Analysis
C=O (Ester)~1730Confirms the presence of the ester linkages. Changes in this band can indicate hydrolysis or other reactions at the ester group.
C=C (Allyl)~1645Indicates the presence of the polymerizable allyl groups. The decrease in intensity of this peak is monitored to follow the extent of polymerization. cnrs.fr
=C-H (Allyl)~3080Corresponds to the C-H stretching of the allyl double bond, also used to monitor polymerization.
C-O (Ester)~1250-1150Relates to the stretching vibrations of the ester C-O bond.
C-H (Cyclohexane ring)~2940, ~2860Confirms the presence of the saturated cyclohexane (B81311) ring, a key structural feature of DAHP.

This table presents typical wavenumber ranges for the indicated functional groups. Actual values may vary slightly depending on the specific molecular environment and the sample state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's structure.

¹H NMR spectra provide information on the different types of protons and their neighboring atoms. For a related compound, diallyl phthalate, the ¹H NMR spectrum has been documented. chemicalbook.com Similarly, the ¹H NMR spectrum of cis-hexahydrophthalic acid, a precursor to DAHP, has also been characterized. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. hmdb.cahmdb.ca The ¹³C NMR spectrum for diallyl phthalate is available for reference. chemicalbook.com Analysis of these spectra for DAHP would confirm the presence of the cyclohexane ring, the ester groups, and the allyl groups. colab.ws

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Structural Assignment
Allyl C=CH₂5.2-5.4~118Terminal vinyl protons
Allyl CH=C5.8-6.0~132Internal vinyl proton
Allyl O-CH₂~4.6~65Protons on the carbon adjacent to the ester oxygen
Cyclohexane CH-C=O2.5-2.8~45Protons on the carbons of the cyclohexane ring attached to the carboxyl groups
Cyclohexane CH₂1.2-1.925-30Protons on the remaining carbons of the cyclohexane ring
Ester C=O-~175Carbonyl carbons of the ester groups

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may differ. The table is interactive and can be sorted by column.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate, identify, and quantify individual components of a mixture. In the context of this compound, GC-MS is crucial for assessing the purity of the synthesized monomer and for identifying any by-products or impurities that may be present from the manufacturing process. google.com The gas chromatograph separates the components of the sample, and the mass spectrometer provides a unique mass spectrum for each component, allowing for its definitive identification. iastate.edu

The synthesis of DAHP can sometimes result in residual starting materials, such as hexahydrophthalic anhydride (B1165640) or allyl alcohol, or side-reaction products. GC-MS analysis can detect these impurities even at trace levels. For instance, a study on Peruvian pisco utilized stir bar sorptive extraction coupled with thermal desorption GC-MS to analyze for the presence of various phthalates, demonstrating the technique's low detection limits. researchgate.net

Table 3: Potential By-products in this compound Synthesis and their GC-MS Signatures

CompoundPotential OriginKey Mass Spectral Fragments (m/z)
Allyl AlcoholUnreacted starting material58, 43, 31
Hexahydrophthalic AnhydrideUnreacted starting material154, 110, 81
Monoallyl HexahydrophthalateIncomplete esterification212, 153, 110
Diallyl EtherSide reaction of allyl alcohol98, 83, 69, 41

This table is for illustrative purposes. The actual mass spectra would need to be compared against a spectral library for positive identification.

Chromatographic Separation and Characterization Techniques

Chromatographic methods are fundamental for both the quantitative analysis of this compound and the characterization of its polymeric forms.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds. researchgate.net For this compound, GC-FID is employed to determine its purity with high accuracy. The method involves injecting a sample into a gas chromatograph, where it is vaporized and separated into its components in a capillary column. chromsoc.jp As each component elutes from the column, it is burned in a hydrogen-air flame, producing ions that are detected as an electrical signal. The area of the resulting peak is proportional to the concentration of the compound.

This technique is suitable for routine quality control to ensure that the purity of DAHP meets specifications, often requiring a purity of over 98%. The analysis is typically performed using a fused-silica open tubular column, and the conditions are optimized to achieve good resolution of all components in a reasonable time frame. epa.gov

Table 4: Typical GC-FID Parameters for this compound Analysis

ParameterValue
ColumnDB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature250 °C
Detector Temperature300 °C
Oven Temperature ProgramInitial 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier GasHelium or Hydrogen
Flow Rate1.0 mL/min

These parameters are a general guideline and may need to be optimized for specific instruments and applications.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers. tesisenred.net It separates molecules based on their size, or more accurately, their hydrodynamic volume, in solution. For research involving the polymerization of this compound, GPC is used to determine the molecular weight distribution (including the number average molecular weight, Mn, and weight average molecular weight, Mw) of the resulting polymer. core.ac.ukacs.org

The analysis of poly(diallyl phthalate) by GPC has been reported, with an average molecular weight of 65,000 g/mol being determined. fishersci.com GPC can be used to study the kinetics of polymerization by measuring the change in molecular weight over time. researchgate.net It is also a valuable tool for investigating the effects of different initiators or reaction conditions on the final polymer properties. researchgate.net

Table 5: Illustrative GPC Data for Poly(this compound)

SampleMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI = Mw/Mn)
Polymer Sample A12,00025,0002.08
Polymer Sample B15,00035,0002.33
Polymer Sample C10,50022,0002.10

This data is hypothetical and serves to illustrate the type of information obtained from a GPC analysis. The values of Mn, Mw, and PDI are crucial for understanding the properties and potential applications of the polymer.

Thermal Analysis Methods

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time. For DAHHP, these methods are indispensable for understanding its transformation from a liquid monomer to a solid, cross-linked polymer.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the curing process of thermosetting resins like this compound. iaamonline.org This technique works by measuring the difference in heat flow required to increase the temperature of a sample and a reference. simtec-silicone.com As the curing reaction of DAHHP is exothermic, it releases heat, which is detected by the DSC instrument as a peak in the heat flow curve. iaamonline.org Analysis of this exothermic peak provides critical data on the curing process.

Detailed research findings from DSC studies on related diallyl phthalate (DAP) resins, which share structural similarities with DAHHP, offer valuable insights. For instance, studies on diallyl orthophthalate (DAOP) initiated with dicumyl peroxide (DCP) have used DSC to determine key curing parameters. scientific.net The results clarified that the curing reaction could be initiated between 150-180°C. scientific.net For a system with 3% DCP, the gel temperature was found to be 145.46°C, the curing temperature 166.03°C, and the thermal treatment temperature 173.83°C. scientific.net

Kinetic studies using DSC are vital for predicting the reaction behavior. By performing scans at multiple heating rates, kinetic parameters such as the activation energy (Ea) can be calculated. simtec-silicone.com The activation energy represents the energy barrier that must be overcome for the curing reaction to proceed. For the DAOP/DCP system, the apparent activation energy was determined to be 130.200 kJ/mol, with a reaction order of approximately 0.9455. scientific.net This data is crucial for optimizing curing cycles in industrial applications.

The concentration of the initiator also plays a significant role. Studies on similar diallyl monomers have shown that while the total heat of reaction is largely independent of the initiator concentration, the peak exothermic temperature tends to decrease as the initiator concentration increases. researchgate.net This indicates a faster reaction at lower temperatures with more initiator present.

Table 1: DSC Curing and Kinetic Parameters for a Diallyl Orthophthalate (DAOP)/Dicumyl Peroxide (DCP) System scientific.net

ParameterValueUnit
Gel Temperature145.46°C
Curing Temperature166.03°C
Thermal Treatment Temperature173.83°C
Apparent Activation Energy (Ea)130.200kJ/mol
Reaction Order0.9455-

Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique for characterizing the viscoelastic properties of cured DAHHP. This method involves applying a small, oscillating stress to a sample and measuring the resulting strain. From this, key properties are determined as a function of temperature, providing insight into the material's performance over a range of service conditions.

The primary parameters obtained from DMTA are:

Storage Modulus (E'): Represents the elastic response of the material, or its ability to store energy. A high storage modulus indicates a stiff material.

Loss Modulus (E''): Represents the viscous response, or the energy dissipated as heat.

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is commonly used to identify the glass transition temperature (Tg).

The glass transition temperature (Tg) is a critical property for polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For thermosets like DAHHP, the Tg is a key indicator of its thermal stability and maximum use temperature. sumibe.co.jp For example, a commercial diallyl phthalate (DAP) molding compound boasts a high Tg of 235°C, indicating excellent heat resistance. sumibe.co.jp

DMTA studies on resins modified with diallyl phthalate have shown that increasing the modifier content can lead to a rise in both the storage and loss moduli. scientific.net In blends of diallyl orthophthalate (DAOP) with polyvinyl chloride (PVC), DMTA has been used to confirm the miscibility of the components, as evidenced by a single glass transition temperature for the blend. researchgate.net The analysis of these viscoelastic properties is essential for predicting the mechanical behavior and long-term durability of DAHHP-based components, especially in applications subjected to dynamic loads and varying temperatures.

Table 2: Typical Viscoelastic Data Obtainable from DMTA

Temperature (°C)Storage Modulus (E') (Pa)Loss Modulus (E'') (Pa)Tan Delta (tan δ)
502.5 x 10⁹5.0 x 10⁷0.020
1002.3 x 10⁹7.0 x 10⁷0.030
1502.0 x 10⁹1.5 x 10⁸0.075
200 (Tg region)1.0 x 10⁹5.0 x 10⁸0.500
2505.0 x 10⁷1.0 x 10⁷0.200

Note: This table contains illustrative data and does not represent a specific experiment.

Electron Microscopy for Microstructural Investigations

Electron microscopy provides unparalleled high-resolution imaging of a material's microstructure, which is fundamental to understanding its physical and mechanical properties. Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are utilized in the study of this compound resins and their composites.

Scanning Electron Microscopy (SEM) is frequently used to examine the fracture surfaces of cured DAHHP materials. The topography of the fracture surface provides direct evidence of the failure mechanism. For instance, a smooth, glassy surface typically indicates brittle fracture, while a rough, textured surface suggests a more ductile failure mode. In composite materials, SEM is crucial for observing the distribution and dispersion of fillers or reinforcing fibers within the DAHHP matrix. mdpi.com Poor dispersion or the presence of particle agglomerates can act as stress concentration points, compromising the mechanical integrity of the composite. mdpi.comacs.org

Transmission Electron Microscopy (TEM) offers even higher magnification and resolution, enabling the investigation of nanoscale features. TEM can be used to visualize the morphology of nanocomposites, such as those containing nanoclay dispersed in a diallyl phthalate matrix. researchgate.net Such studies can reveal whether the clay layers are intercalated or fully exfoliated within the polymer, which has a profound impact on the final properties of the nanocomposite. researchgate.net Furthermore, TEM is instrumental in examining the interfacial region between the DAHHP matrix and reinforcing agents, providing critical information on adhesion quality. nih.govscience.gov

These microstructural investigations are essential for establishing structure-property relationships, guiding the development of new DAHHP-based materials with enhanced performance characteristics. researchgate.nettesisenred.net

Table 3: Applications of Electron Microscopy in DAHHP Research

TechniquePrimary ApplicationInformation Obtained
Scanning Electron Microscopy (SEM) Fracture surface analysis, filler dispersionFailure mechanism (brittle/ductile), quality of filler distribution, presence of voids, particle agglomeration. mdpi.com
Transmission Electron Microscopy (TEM) Nanostructure of composites, interfacial analysisMorphology of nanocomposites (intercalation/exfoliation), interfacial adhesion between matrix and reinforcement. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling of Diallyl Hexahydrophthalate Systems

Molecular Dynamics (MD) Simulations of Polymerization and Crosslinking

Molecular dynamics (MD) simulations are employed to model the physical movements of atoms and molecules, allowing researchers to observe the complex process of polymerization and the formation of a three-dimensional polymer network in silico. For thermosetting resins, this involves using reactive force fields or specialized algorithms that can simulate the formation and breaking of chemical bonds as the curing reaction proceeds.

MD simulations of diallyl hexahydrophthalate polymerization would aim to predict the evolution of the thermoset network structure from the initial monomeric state. The simulation begins with a collection of monomer molecules and a radical initiator within a simulation box under defined temperature and pressure conditions.

The simulation tracks several key processes:

Initiation: The decomposition of an initiator molecule to form free radicals.

Propagation: The addition of these radicals to the double bonds of the allyl groups, creating a new radical that can react with other monomers.

Crosslinking: The formation of covalent bonds between different polymer chains, leading to the development of a 3D network.

Intramolecular Cyclization: A significant competing reaction where an allyl group on a growing chain reacts with another allyl group on the same chain. This process consumes reactive sites without contributing to the load-bearing network structure, a phenomenon well-documented for diallyl phthalate (B1215562) aip.org.

By simulating these events over time, MD can predict critical network parameters, as shown in the table below.

Table 1: Predicted Network Evolution Parameters from MD Simulations

Parameter Description Significance
Degree of Conversion The percentage of allyl groups that have reacted. Indicates the extent of the curing reaction.
Crosslink Density The number of crosslink points per unit volume. Directly relates to the material's stiffness, strength, and thermal stability.
Gel Point The point at which a continuous network spanning the simulation box first forms. Marks the transition from a viscous liquid to a solid gel.
Molecular Weight Distribution The distribution of the sizes of the polymer chains. Affects the final mechanical and rheological properties.

| Cyclization Percentage | The fraction of monomers involved in intramolecular rings. | High cyclization can lead to a less dense and weaker network structure aip.org. |

These simulations provide a time-resolved, atomistic view of how the network architecture develops, offering insights that are difficult to obtain through experimental methods alone.

A crucial step in computational modeling is the validation of the simulated results against real-world experimental data. Once an MD simulation has produced a fully crosslinked model of this compound, various macroscopic properties can be calculated from this atomistic structure and compared with laboratory measurements.

This validation process ensures that the computational model accurately represents the physical material. For thermosetting polymers like epoxy and phenolic resins, this correlation has been shown to be highly effective acs.org.

Table 2: Correlation of Simulated and Experimental Properties

Property Simulation Calculation Method Experimental Measurement Technique
Density Calculated from the mass and volume of the simulation box at equilibrium. Pycnometry or density gradient column.
Glass Transition Temperature (Tg) Determined by observing the change in the slope of the density-temperature or volume-temperature plot. Dynamic Mechanical Thermal Analysis (DMTA), Differential Scanning Calorimetry (DSC).
Mechanical Moduli (e.g., Young's Modulus) Calculated by applying a small strain to the simulated box and measuring the resulting stress (stress-strain relationship). Tensile testing, DMTA (Storage Modulus).

| Coefficient of Thermal Expansion (CTE) | Calculated from the change in volume of the simulation box as a function of temperature. | Thermomechanical Analysis (TMA), Dilatometry. |

Good agreement between the simulated and experimental values provides confidence in the model's ability to predict material behavior and to explore structure-property relationships that can guide the design of new materials.

Ab Initio and Density Functional Theory (DFT) Studies on Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles, without the need for empirical parameters. These methods are ideal for studying the specific reaction pathways involved in the polymerization of this compound at a fundamental level.

DFT calculations on the this compound monomer would reveal detailed information about its electronic properties, which govern its reactivity. The primary reactive sites are the two terminal allyl groups (prop-2-enyl).

Key electronic properties analyzed by DFT include:

Electron Density Distribution: Visualizes where electrons are most likely to be found, highlighting the electron-rich nature of the C=C double bonds.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of these orbitals indicate how the molecule will interact with radical species.

Electrostatic Potential (ESP): Maps the electrostatic potential onto the electron density surface, identifying regions susceptible to nucleophilic or electrophilic attack.

Partial Atomic Charges: Calculates the charge distribution among the atoms in the molecule.

For this compound, the saturated cyclohexane-1,2-dicarboxylate core is an aliphatic ester group. Unlike the aromatic ring in diallyl phthalate, it is not strongly electron-withdrawing. Consequently, the electronic environment of the allyl groups in this compound would be less perturbed and would exhibit reactivity more characteristic of a standard allyl ester, a notable difference from the electronically influenced allyl groups in DAP .

DFT is instrumental in modeling the elementary reaction steps that initiate and propagate the crosslinking process. By calculating the potential energy surface for these reactions, researchers can determine the activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics.

For the free-radical polymerization of this compound, DFT can model several critical reaction pathways:

Hydrogen Abstraction: A free radical from an initiator abstracts a hydrogen atom from the carbon adjacent to the double bond (the allylic position) to form a resonance-stabilized allylic radical. This is a common but often undesired side reaction known as degradative chain transfer, which leads to slow polymerization rates.

Radical Addition: A free radical adds across the C=C double bond of an allyl group. This is the primary propagation step that leads to chain growth and network formation.

Cyclization Energetics: DFT can calculate the transition state energies for intramolecular cyclization versus intermolecular propagation, allowing for a prediction of the kinetic favorability of each pathway under different conditions.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Diallyl phthalate
Allyl alcohol
Hexahydrophthalic anhydride (B1165640)

Emerging Research Applications of Diallyl Hexahydrophthalate in Advanced Polymer Systems

Investigation as a Reactive Plasticizer in Polymer Blends

Diallyl hexahydrophthalate has garnered attention as a reactive plasticizer, a class of additives that not only improve the flexibility and processability of polymers but also become an integral part of the polymer matrix through chemical reactions. This dual functionality addresses some of the key limitations of traditional plasticizers, such as migration and extraction, which can compromise the long-term performance and environmental safety of polymer products.

Rheological Performance Enhancement of Thermoplastics

The incorporation of this compound into thermoplastic melts can significantly alter their rheological properties, leading to improved processability. researchgate.net By reducing the viscosity of the polymer melt, it facilitates easier molding and extrusion, particularly for high-viscosity polymers like polyvinyl chloride (PVC). researchgate.net This reduction in melt viscosity allows for lower processing temperatures, which can mitigate thermal degradation of the polymer and reduce energy consumption.

The plasticizing effect of this compound can be attributed to its ability to increase the free volume between polymer chains, thereby enhancing their mobility. This is particularly beneficial in overcoming the processing challenges associated with rigid thermoplastics. The rheological behavior of polymer blends containing this compound is a critical area of study, as it directly impacts the manufacturing efficiency and the quality of the final product. Research in this area often involves the use of techniques such as capillary rheometry and dynamic mechanical analysis to characterize the flow and viscoelastic properties of the polymer melts.

Table 1: Illustrative Rheological Effects of Reactive Plasticizers on Thermoplastics

PropertyEffect of this compound AdditionSignificance in Polymer Processing
Melt ViscosityDecreaseEasier molding and extrusion at lower temperatures.
Glass Transition Temperature (Tg)DecreaseIncreased flexibility and lower processing energy requirements.
Melt Flow Index (MFI)IncreaseImproved flowability for intricate mold designs.
ProcessabilityEnhancedReduced risk of thermal degradation and equipment wear.

This table provides a generalized representation of the expected effects based on the behavior of similar reactive plasticizers. Specific values for this compound would be dependent on the polymer system and concentration.

Covalent Integration into Polymer Matrices for Performance Enhancement

A key advantage of this compound as a reactive plasticizer is its ability to be covalently integrated into the polymer matrix. nih.gov The allyl groups in its structure can participate in polymerization and crosslinking reactions, forming stable chemical bonds with the polymer chains. researchgate.net This covalent bonding permanently locks the plasticizer within the polymer network, preventing its migration to the surface or extraction into the surrounding environment.

Role as a Crosslinking Agent in Unsaturated Polyester (B1180765) Resins

Unsaturated polyester resins (UPRs) are widely used in the production of composites and coatings. The curing of these resins involves the crosslinking of unsaturated polyester chains with a reactive monomer, a role for which this compound is well-suited. umcs.pl Its bifunctional nature allows it to bridge polymer chains, forming a rigid, three-dimensional network that imparts the desired thermosetting properties to the material. researchgate.net

Reduction of Shrinkage during Curing Processes

A significant challenge in the curing of unsaturated polyester resins is the volumetric shrinkage that occurs during polymerization, which can lead to internal stresses, warping, and dimensional inaccuracies in the final product. nih.govresearchgate.net this compound has shown promise in mitigating this issue. google.com The use of allyl monomers, such as diallyl phthalate (B1215562), is known to result in lower shrinkage compared to more volatile monomers like styrene. umcs.pl This is attributed to their lower reactivity and the nature of their polymerization kinetics.

Table 2: Comparative Shrinkage of Unsaturated Polyester Resins with Different Crosslinking Agents

Crosslinking AgentTypical Volumetric Shrinkage (%)Key Advantages
Styrene7 - 10%High reactivity, low cost
Diallyl PhthalateLower than styreneReduced volatility and shrinkage
This compound Expected to be similar to or lower than Diallyl PhthalatePotential for improved flexibility and impact strength

Data for this compound is projected based on the performance of structurally similar compounds. Specific values would require empirical validation.

Development of Thermosetting Resins with Enhanced Properties

The use of this compound as a crosslinking agent can lead to the development of thermosetting resins with a unique combination of properties. asminternational.org The resulting network structure can exhibit improved thermal stability, chemical resistance, and mechanical performance compared to resins cured with traditional monomers. researchgate.net The aliphatic nature of the hexahydrophthalate moiety can also impart greater flexibility and impact resistance to the cured resin.

The properties of the final thermoset are highly dependent on the degree of crosslinking and the chemical structure of the crosslinking agent. nih.gov this compound offers the potential to tailor these properties by adjusting its concentration in the resin formulation. Research efforts are directed towards characterizing the thermo-mechanical properties of these novel thermosets using techniques such as dynamic mechanical analysis (DMA), thermogravimetric analysis (TGA), and tensile testing to evaluate their suitability for various demanding applications. researchgate.net

Applications in High-Performance Composites and Resins

The unique properties imparted by this compound make it a promising candidate for use in high-performance composites and resins. nih.gov These materials are sought after in industries such as aerospace, automotive, and electronics, where high strength, light weight, and excellent durability are critical. mdpi.com

In the context of composites, this compound can be used as a component of the matrix resin to enhance its toughness and thermal stability. Its ability to reduce curing shrinkage is particularly valuable in the fabrication of large and complex composite structures, where dimensional accuracy is paramount.

One innovative application that has been explored for the related compound, diallyl phthalate (DAP), is in self-healing polymer composites. mdpi.comnih.gov In these systems, DAP resin is encapsulated and embedded within a polymer matrix. When a crack propagates through the material, it ruptures the capsules, releasing the healing agent which then polymerizes to repair the damage. Given its similar reactive nature, this compound could potentially be utilized in similar advanced applications, contributing to the development of more resilient and long-lasting materials. Further research is needed to fully explore the potential of this compound in these and other high-performance applications.

Table 3: Potential Applications of this compound in High-Performance Materials

Application AreaPotential Role of this compoundDesired Property Enhancements
Aerospace CompositesMatrix resin componentHigh thermal stability, low shrinkage, improved toughness
Automotive ComponentsToughening agent in thermosetsImpact resistance, durability
Electronic EncapsulantsCrosslinking agentLow dielectric constant, high thermal conductivity
Self-Healing MaterialsHealing agentAutonomous repair of microcracks

Utilization in High-Temperature Electronic Substrates

A comprehensive review of scientific literature and patent databases indicates a lack of specific research focused on the utilization of this compound as a primary resin or modifier for high-temperature electronic substrates. Research in this area for diallyl-based thermosets has predominantly centered on diallyl phthalate (DAP) resins, which are known for their thermal stability and electrical insulating properties. Studies on DAP have explored its use in molding compounds for electronic components and as a resin in high-temperature polymer composites. However, equivalent research detailing the synthesis, formulation, and performance of this compound for applications such as printed circuit boards (PCBs), encapsulants, or other high-frequency, high-temperature electronic components could not be identified. The focus of material science in this sector appears to be on other high-performance thermosets like polyimides, cyanate (B1221674) esters, and specialized epoxy systems.

Potential in Additive Manufacturing of Thermoset Materials

The field of additive manufacturing, or 3D printing, for thermoset materials is a rapidly advancing area of research. Technologies such as stereolithography (SLA), digital light processing (DLP), and direct ink writing (DIW) are being adapted for various thermosetting chemistries, including epoxies, polyurethanes, and silicones. Despite this broad scope of research, there is no specific, publicly accessible research that investigates the potential of this compound as a photopolymerizable resin or a component in formulations for thermoset additive manufacturing. The development of new resins for this field typically requires a focus on properties such as controlled curing kinetics (often UV-initiated), appropriate viscosity for printing, and specific mechanical properties in the final cured object. Currently, the scientific literature on additive manufacturing does not include studies on the incorporation or performance of this compound in these advanced manufacturing processes.

Environmental Degradation and Fate Studies of Diallyl Hexahydrophthalate

Hydrolytic Degradation Pathways and Mechanisms

Under environmental conditions, abiotic hydrolysis of many phthalate (B1215562) esters appears to be a slow process. epa.gov However, the fundamental chemical pathways involve the cleavage of the two ester linkages in the diallyl hexahydrophthalate molecule.

Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of an ester is a reversible process. The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, an alcohol (allyl alcohol) is eliminated, and the carboxylic acid (hexahydrophthalic acid) is regenerated. ucalgary.cayoutube.com

Base-Catalyzed Hydrolysis (Saponification): Under basic or alkaline conditions, ester hydrolysis is an irreversible reaction known as saponification. libretexts.orgwikipedia.org The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group (allyloxide). The resulting carboxylic acid is immediately deprotonated by the alkoxide to form a carboxylate salt and the alcohol. libretexts.orgucalgary.ca

The hydrolysis of the two ester bonds in this compound is expected to occur stepwise, first yielding the monoester, monoallyl hexahydrophthalate, and one molecule of allyl alcohol, followed by the hydrolysis of the second ester bond to produce hexahydrophthalic acid and a second molecule of allyl alcohol.

Atmospheric Degradation Routes, Including Reaction with Hydroxyl Radicals

Once released into the atmosphere, volatile and semi-volatile organic compounds like this compound are primarily removed through reactions with photochemically generated oxidants. The most significant of these in the troposphere is the hydroxyl radical (•OH). mdpi.com The reaction with •OH radicals is the main atmospheric degradation pathway for most organic chemicals. mdpi.com

While a specific rate constant for the reaction of this compound with hydroxyl radicals has not been experimentally determined, the mechanism and an estimated rate can be inferred from its structure and data for similar compounds. The this compound molecule has two main sites for •OH radical attack: the saturated cyclohexane (B81311) ring and the two unsaturated allyl groups.

H-atom abstraction: The •OH radical can abstract a hydrogen atom from the C-H bonds of the cyclohexane ring. This results in the formation of a cyclohexyl radical and a molecule of water. The organic radical then reacts further with molecular oxygen, leading to a cascade of reactions that can ultimately break down the molecule.

•OH addition: The hydroxyl radical can add across the double bonds of the two allyl groups. This is typically a very fast reaction for unsaturated compounds. The resulting radical adduct reacts further with oxygen, initiating a series of degradation reactions.

Biodegradation Studies (Excluding Biological Effects/Toxicity)

Microbial degradation is a primary pathway for the removal of phthalate esters from soil and aquatic environments. nih.govd-nb.infonih.gov Numerous microorganisms, including bacteria and fungi, can utilize phthalates as a source of carbon and energy. researchgate.net The biodegradation of phthalate esters generally begins with the enzymatic hydrolysis of the ester bonds. nih.govnih.gov

While specific studies focusing solely on the biodegradation of this compound are limited, the degradation pathway can be predicted based on extensive research on other phthalate esters.

The initial and critical step in the microbial catabolism of phthalate esters is the cleavage of the ester linkages by hydrolytic enzymes such as esterases, lipases, or hydrolases. nih.govnih.gov This process typically occurs in a stepwise manner:

First Hydrolysis: this compound is hydrolyzed to monoallyl hexahydrophthalate and allyl alcohol.

Second Hydrolysis: The monoester, monoallyl hexahydrophthalate, is further hydrolyzed to hexahydrophthalic acid and a second molecule of allyl alcohol.

This enzymatic hydrolysis detoxifies the parent compound by removing the alkyl side chains. nih.gov Following the initial hydrolysis, the resulting hexahydrophthalic acid and allyl alcohol are further metabolized through various central metabolic pathways. nih.gov For example, phthalic acid, the aromatic analogue, is known to be degraded by many bacteria via dioxygenase-mediated steps that lead to intermediates which can enter the Krebs (TCA) cycle. nih.govnih.gov

The efficiency of biodegradation can be influenced by the structure of the phthalate ester. Generally, phthalates with shorter alkyl chains are degraded more readily than those with longer or more complex chains, which can cause steric hindrance for the hydrolytic enzymes. nih.gov

Methodological Research for Environmental Concentration Quantification

The accurate quantification of this compound in environmental matrices such as water, soil, and air is essential for assessing its environmental fate and exposure. Analytical methods for phthalate esters typically involve a multi-step process including sample extraction, cleanup, and instrumental analysis.

Sample Preparation and Extraction: A crucial first step is the extraction of the analyte from the sample matrix and its concentration to levels detectable by analytical instruments.

Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples. Water is passed through a solid sorbent cartridge which retains the organic compounds like phthalates. The analytes are then eluted with a small volume of an organic solvent. researcher.life

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes partition onto the fiber and are then thermally desorbed directly into the injection port of a gas chromatograph. researchgate.netnih.gov

Solvent Extraction: For solid samples like soil or sediment, methods like Soxhlet extraction or ultrasonic extraction with organic solvents are commonly employed. researchgate.net

Instrumental Analysis: Following extraction and cleanup, the sample extract is analyzed using chromatographic techniques coupled with sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and robust method for analyzing phthalates. researchgate.net Gas chromatography separates the components of the mixture, and the mass spectrometer provides identification and quantification based on the unique mass spectrum of each compound. Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another powerful technique, particularly useful for less volatile or thermally labile compounds. It offers high sensitivity and selectivity. researcher.life

The table below summarizes common analytical approaches used for the quantification of phthalate esters in environmental samples.

Analytical TechniqueSample PreparationSample MatrixKey Advantages
GC-MSSolid-Phase Extraction (SPE), Solvent ExtractionWater, Soil, Sediment, AirHigh resolution, excellent for identification, widely available.
GC-MSSolid-Phase Microextraction (SPME)Water, Air (headspace)Solvent-free, simple, combines extraction and preconcentration. nih.gov
LC-MS/MSSolid-Phase Extraction (SPE)Water, WastewaterHigh sensitivity and selectivity, suitable for a wide range of polarities. researcher.life

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthesis Routes Utilizing Bio-Based Feedstocks

The transition towards a circular economy and reduced reliance on fossil fuels necessitates the development of sustainable synthesis pathways for key chemical compounds. rsc.org Future research should prioritize the exploration of bio-based feedstocks for the production of diallyl hexahydrophthalate. This involves investigating renewable sources for its precursors: hexahydrophthalic acid and allyl alcohol.

Key research avenues include:

Bio-based Hexahydrophthalic Acid: Investigating the catalytic conversion of biomass-derived platform chemicals, such as furan-based aldehydes (e.g., furfural and hydroxymethylfurfural), into cycloaliphatic structures like hexahydrophthalic acid. digitellinc.com

Renewable Allyl Alcohol: Developing and optimizing fermentation or biocatalytic processes to produce allyl alcohol from renewable resources like glycerol, a byproduct of biodiesel production.

Cascade Biocatalysis: Designing one-pot enzymatic cascade reactions to convert bio-based starting materials directly into this compound precursors, minimizing downstream processing and waste generation. nih.govnih.gov

Life Cycle Assessment: Conducting comprehensive life cycle assessments of these novel bio-based routes to ensure a tangible reduction in environmental impact compared to traditional petrochemical methods.

The use of renewable feedstocks such as starch, sugar crops, and lignocellulosic residues could provide the foundational building blocks for these sustainable syntheses. ieabioenergy.com

Advanced Polymerization Control for Tailored Architectures

Traditional free-radical polymerization of diallyl monomers can lead to complex, highly cross-linked networks where precise control over the final polymer architecture is limited. semanticscholar.org Future research should focus on advanced polymerization techniques to synthesize poly(this compound) with tailored structures and, consequently, customized properties.

Areas for exploration include:

Controlled Radical Polymerization (CRP): Adapting CRP techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to the bulk or solution polymerization of this compound. Simulation and modeling can aid in understanding the complexities of RAFT in these systems. rsc.org This would enable the synthesis of polymers with controlled molecular weights and lower dispersity before the gel point.

Macromolecular Initiators: Employing multifunctional initiators or "macroinimers" that can act as initiators, monomers, and crosslinkers simultaneously. This approach could lead to the formation of novel branched or hyperbranched polymer architectures with unique rheological and mechanical properties.

Temporal Control: Investigating methods for temporal control over the initiation process, which can influence molecular weight distribution and directly impact material properties such as processability and strength.

Polymerization TechniquePotential Outcome for Poly(this compound)Research Focus
Controlled Radical Polymerization (e.g., RAFT) Polymers with controlled molecular weight and lower dispersity; potential for block copolymers.Adapting techniques to diallyl systems; kinetic modeling.
Use of Macromonomer Azoinitiators Branched and hyperbranched polymer architectures. Synthesis of suitable macroinimers; characterization of resulting structures.
Temporally Controlled Initiation Tailored molecular weight distributions; enhanced material strength and processability. Development of new initiator systems; studying structure-property relationships.

Multi-Scale Modeling and Simulation for Predictive Material Design

To accelerate the development of new materials based on this compound, a shift from trial-and-error experimentation to predictive design is crucial. Multi-scale modeling and simulation offer a powerful toolset to achieve this. utk.edumdpi.com By linking phenomena across different length and time scales, from the molecular to the macroscopic, researchers can predict material properties and performance before synthesis.

Future research in this area should focus on:

Atomistic Simulations: Using molecular dynamics to understand the curing kinetics, cross-linking reactions, and the influence of monomer structure on network formation.

Coarse-Graining: Developing coarse-grained models to simulate the evolution of polymer morphology and predict mechanical and thermal properties of the cured resin over larger scales. illinois.edu

Finite Element Method (FEM): Integrating data from lower-scale models into continuum models to predict the performance of composite materials or components made from this compound resins under real-world conditions. units.it

Integrated Computational Materials Engineering (ICME): Establishing a holistic framework that combines modeling at various scales to design this compound-based materials with specific, targeted performance characteristics for applications in advanced composites or electronics. mdpi.com

Integration with Smart Materials and Responsive Polymer Systems

"Smart" or "responsive" polymers, which change their properties in response to external stimuli, are at the forefront of materials science. rsc.orgrsc.org Integrating this compound into these systems is a promising and largely unexplored avenue. Its rigid cycloaliphatic structure could provide a stable matrix for incorporating responsive functionalities.

Potential research directions include:

Shape-Memory Polymers: Copolymerizing this compound with monomers that enable shape-memory effects. The cross-linked network of the this compound could serve as the permanent "memorized" shape, while other components allow for a temporary shape change in response to stimuli like heat or light. Diallyl phthalate (B1215562), a related monomer, has already been explored in dynamic covalent bond-based shape memory polymers. researchgate.net

Self-Healing Materials: Incorporating this compound into self-healing systems. This could involve microencapsulation of the monomer as a healing agent within a polymer matrix, which is then released upon damage to polymerize and repair the crack. Diallyl phthalate has been investigated for such high-temperature self-healing applications. mdpi.com

Stimuli-Responsive Gels: Synthesizing hydrogels or organogels where this compound acts as a key cross-linker. The incorporation of light-responsive molecules, such as azobenzenes, could allow for the creation of materials that change shape or volume upon irradiation. tue.nl

Exploration of this compound in Emerging Polymer Technologies

The unique properties of this compound, such as its thermal stability and low water absorption, make it a strong candidate for use in several emerging technologies.

Future research should target its application in:

Additive Manufacturing (3D Printing): Formulating photopolymer resins for vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP). nih.gov Research should focus on optimizing resin viscosity, curing speed, and the mechanical properties of the final printed objects. alliancechemical.com The use of this compound could lead to 3D-printed parts with superior thermal and chemical resistance compared to standard acrylic-based resins. allnex.comresearchgate.net

Advanced Composites: Using this compound as a high-performance matrix resin for fiber-reinforced composites (e.g., with glass or carbon fibers). Its properties could be beneficial for applications requiring high dimensional stability and electrical insulation.

Functional Additives: Investigating its use as a reactive additive or comonomer to enhance the properties of other polymer systems. For instance, its incorporation could improve the impact resistance and flame retardancy of materials like polyorganosiloxanes or polycarbonates. researchgate.net

Emerging TechnologyPotential Role of this compoundKey Research Objectives
Additive Manufacturing (3D Printing) Monomer/cross-linker in high-performance photopolymer resins.Formulate low-viscosity, fast-curing resins; characterize thermal and mechanical properties of printed parts.
Advanced Composites Thermosetting matrix for fiber reinforcement.Study resin-fiber interface adhesion; evaluate performance under harsh environmental conditions.
Functional Additives Property-enhancing comonomer or cross-linker.Investigate effects on impact strength, flame retardancy, and thermal stability in various polymer blends.

Q & A

Q. What metrics ensure reproducibility in this compound studies?

  • Methodological Answer: Adhere to ISO/IEC 17025 guidelines for analytical validation. Report LOD (0.1 ppm) and LOQ (0.3 ppm) via signal-to-noise ratios. Share datasets in open repositories (e.g., Zenodo) with metadata on experimental conditions .

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